Benfotiamine-d5 Benfotiamine-d5
Brand Name: Vulcanchem
CAS No.: 1331669-97-6
VCID: VC0141796
InChI: InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D
SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
Molecular Formula: C19H23N4O6PS
Molecular Weight: 471.479

Benfotiamine-d5

CAS No.: 1331669-97-6

Cat. No.: VC0141796

Molecular Formula: C19H23N4O6PS

Molecular Weight: 471.479

* For research use only. Not for human or veterinary use.

Benfotiamine-d5 - 1331669-97-6

Specification

CAS No. 1331669-97-6
Molecular Formula C19H23N4O6PS
Molecular Weight 471.479
IUPAC Name S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate
Standard InChI InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D
Standard InChI Key BTNNPSLJPBRMLZ-CSFUHONJSA-N
SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

Benfotiamine-d5 is a deuterated form of Benfotiamine, which itself is a synthetic S-acyl derivative of thiamine (vitamin B1). The "d5" designation indicates the presence of five deuterium atoms replacing the five hydrogen atoms on the benzene ring of the molecule.

Basic Chemical Information

Benfotiamine-d5 has the following chemical identity:

PropertyValue
IUPAC NameS-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate
CAS Number1331669-97-6
Molecular FormulaC19D5H18N4O6PS
Molecular Weight471.479 g/mol
Accurate Mass471.139
Deuterium Positions2,3,4,5,6 positions of the benzene ring

The molecular structure features the same functional groups as regular Benfotiamine but with five hydrogen atoms in the benzene ring specifically replaced with deuterium atoms. This isotopic substitution creates a mass shift that can be detected by mass spectrometry without significantly altering the chemical behavior of the molecule .

Physical Properties

The physical properties of Benfotiamine-d5 are similar to those of non-deuterated Benfotiamine, with some distinctions:

PropertyBenfotiamine-d5Benfotiamine
Molecular Weight471.479 g/mol466.448 g/mol
Physical StateSolidSolid
Purity≥98 atom % DVaries by manufacturer
Recommended Storage2-8°C2-8°C
Product FormatNeatVarious
Shipping TemperatureRoom TemperatureRoom Temperature

The compound is typically provided as a neat solid, requiring proper storage conditions to maintain its isotopic purity and chemical integrity .

Structural Representation and Chemical Identifiers

Benfotiamine-d5 can be represented using various chemical notations that provide detailed information about its structure and composition.

Chemical Identifiers

The specific structural details of Benfotiamine-d5 can be captured through several standardized chemical identifiers:

Identifier TypeValue
SMILES[2H]c1c([2H])c([2H])c(C(=O)S\C(=C(\C)/N(Cc2cnc(C)nc2N)C=O)\CCOP(=O)(O)O)c([2H])c1[2H]
InChIInChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D
SIL TypeDeuterium

These identifiers explicitly show the positions where deuterium atoms have been incorporated into the benzene ring of the molecule .

Applications in Analytical Chemistry

Benfotiamine-d5 serves as an essential tool in analytical chemistry, particularly for the quantitative analysis of Benfotiamine and its metabolites.

Role as Internal Standard

The primary application of Benfotiamine-d5 is as an internal standard in quantitative analyses using liquid chromatography-mass spectrometry. Its value lies in having nearly identical chemical properties to the parent compound while being distinguishable by mass spectrometry due to the isotopic labeling. This allows researchers to:

  • Accurately quantify Benfotiamine in complex biological matrices

  • Compensate for variability in sample preparation and instrument response

  • Improve the precision and accuracy of pharmacokinetic measurements

  • Achieve lower limits of detection and quantification

The deuterium labeling enables analysts to track the compound specifically, making it especially valuable in research settings where Benfotiamine is being studied in complex biological systems.

Availability and Sourcing

Applications in Pharmacokinetic Studies

Benfotiamine-d5 has significant applications in pharmacokinetic research, helping scientists understand the metabolism and distribution of Benfotiamine in biological systems.

Metabolism Tracking

When Benfotiamine is administered orally, it undergoes several metabolic transformations. The deuterated version helps researchers track these pathways:

  • Dephosphorylation in intestinal mucosa to generate S-benzoylthiamine

  • Transformation to thiamine

  • Phosphorylation to thiamine monophosphate and thiamine diphosphate

Using Benfotiamine-d5 as a reference standard, researchers can accurately quantify these metabolites and determine their concentrations in plasma, blood, and erythrocytes over time .

Pharmacokinetic Parameters

Studies involving Benfotiamine-d5 have helped establish important pharmacokinetic parameters of Benfotiamine, including:

ParameterThiamineThiamine MonophosphateThiamine Diphosphate
Time to reach maximum concentration1.0-2.0 hours3.5-8.0 hours8.0-24.0 hours
Elimination half-lifeRelatively long across all dosesVariableVariable
Accumulation ratio1.96-2.11Not specifiedComparable to thiamine

Relevance to Benfotiamine Research

Understanding the context of Benfotiamine-d5 requires appreciation of the growing research interest in its parent compound, Benfotiamine.

Clinical Applications of Benfotiamine

Benfotiamine has been investigated for several clinical applications, and Benfotiamine-d5 serves as a critical analytical tool in these studies:

  • Treatment of diabetic neuropathy and other diabetes-related complications

  • Potential therapeutic agent for Alzheimer's disease

  • Improving muscular function in Duchenne Muscular Dystrophy

A Phase 2a clinical trial of Benfotiamine for Alzheimer's disease has shown clinical improvements for patients, with a multi-center trial planned for further investigation. The deuterated version plays an important role in the analytical methods supporting these clinical studies .

Advantages Over Thiamine Hydrochloride

Research has demonstrated that Benfotiamine has superior pharmacokinetic properties compared to water-soluble thiamine salts:

  • Maximum plasma levels of thiamine approximately 5 times higher after Benfotiamine administration

  • Bioavailability up to 3.6 times higher than thiamine hydrochloride

  • Better physiological activity as measured by enzyme activation

  • Improved absorption and systemic availability

These advantages make Benfotiamine preferable for treatment of relevant indications, and Benfotiamine-d5 is essential for precisely quantifying these pharmacokinetic advantages .

Analytical Detection Methods

The detection and quantification of Benfotiamine-d5 typically rely on advanced analytical techniques, particularly those capable of distinguishing isotopically labeled compounds.

Mass Spectrometry

Mass spectrometry is the primary method for detecting and quantifying Benfotiamine-d5, leveraging the mass difference provided by the five deuterium atoms:

  • The parent mass is 5 Da higher than non-deuterated Benfotiamine

  • Characteristic fragmentation patterns can be observed that retain the deuterium label

  • High-resolution mass spectrometry can provide confirmation of isotopic purity

  • Typically coupled with liquid chromatography for separation from related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator